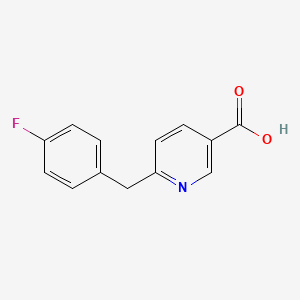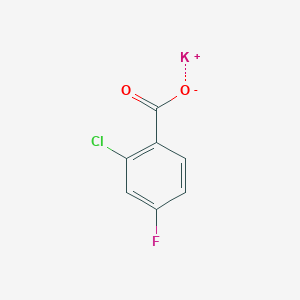
(1-Bromo-2-methylpropan-2-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-2-methylpropan-2-yl)cyclopropane is an organobromine compound with the molecular formula C7H13Br. This compound is a member of the haloalkane family and is characterized by the presence of a bromine atom attached to a cyclopropane ring. It is a versatile chemical used in various scientific research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylpropan-2-yl)cyclopropane can be achieved through several methods. One common approach involves the bromination of cyclopropyl methyl ketone or aldehyde derivatives in the presence of bromine (Br2) and a base such as triethylamine (Et3N) . This reaction typically proceeds under mild conditions and yields the desired brominated cyclopropane product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromo-2-methylpropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Isomerization: Upon heating, this compound can isomerize to form 1-bromopropene and 3-bromopropene.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Triethylamine (Et3N): Acts as a base in bromination reactions.
Magnesium (Mg): Used in the formation of Grignard reagents.
Diethyl Ether: Common solvent for Grignard reactions.
Major Products Formed
Cyclopropylmagnesium Bromide: Formed in Grignard reactions.
1-Bromopropene and 3-Bromopropene: Formed during isomerization reactions.
Wissenschaftliche Forschungsanwendungen
(1-Bromo-2-methylpropan-2-yl)cyclopropane is used in various scientific research fields, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Drug Discovery: Its unique structure makes it valuable in the development of new pharmaceuticals.
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyclopropane involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in substitution and elimination reactions. The cyclopropane ring can also undergo ring-opening reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromocyclopropane: Similar in structure but lacks the methyl group attached to the cyclopropane ring.
Chlorocyclopropane: Contains a chlorine atom instead of a bromine atom.
Fluorocyclopropane: Contains a fluorine atom instead of a bromine atom.
Uniqueness
(1-Bromo-2-methylpropan-2-yl)cyclopropane is unique due to the presence of both a bromine atom and a methyl group attached to the cyclopropane ring. This combination imparts distinct reactivity and properties to the compound, making it valuable in various scientific research applications.
Eigenschaften
Molekularformel |
C7H13Br |
|---|---|
Molekulargewicht |
177.08 g/mol |
IUPAC-Name |
(1-bromo-2-methylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C7H13Br/c1-7(2,5-8)6-3-4-6/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
UQAGMDJNYSNMPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CBr)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12312850.png)
![8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12312857.png)

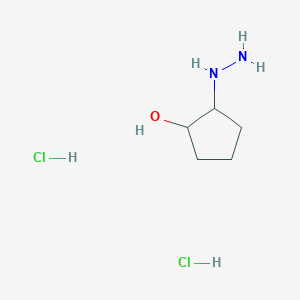
![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)
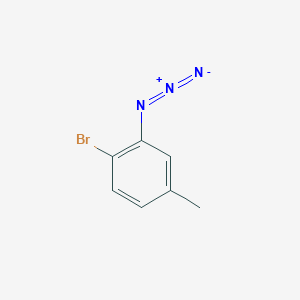
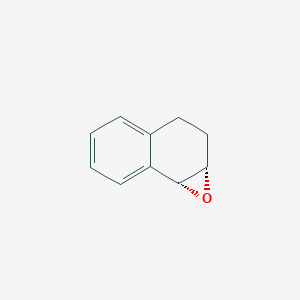
![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
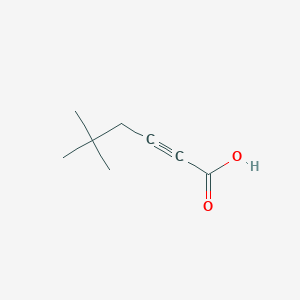
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)

